Bay 1217389 - 1554458-53-5

Bay 1217389

Catalog Number: EVT-260965
CAS Number: 1554458-53-5
Molecular Formula: C27H24F5N5O3
Molecular Weight: 561.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bay 1217389 is a small molecule inhibitor of Monopolar Spindle 1 (MPS1) kinase, also known as Threonine Tyrosine Kinase (TTK). [, , , , , , ] MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a critical cell cycle control mechanism ensuring proper chromosome segregation during mitosis. [, , , , , , ] Bay 1217389 disrupts this checkpoint, leading to aberrant mitosis and ultimately cell death, making it a potential anti-cancer therapeutic. [, , , , , , ] It belongs to the imidazopyrazine chemical class and has demonstrated potent and selective inhibition of MPS1. [, ]

Molecular Structure Analysis

The molecular structure of Bay 1217389 is described as an imidazopyrazine derivative. [, ] Structural analysis reveals that it binds to the ATP-binding site of MPS1 kinase, utilizing interactions with specific pockets within the kinase domain. [] A detailed three-dimensional representation of Bay 1217389 bound to the TTK kinase domain is available in the Protein Data Bank (PDB) under accession code 5LFF. []

Applications

Preclinical Research:

  • Investigating MPS1 as an Anticancer Target: Bay 1217389 has been instrumental in validating MPS1 as a potential target for cancer therapy. [, ] Preclinical studies using this compound have demonstrated that MPS1 inhibition can induce cell death in various cancer cell lines, including those resistant to conventional chemotherapy agents like paclitaxel. [, , , , ]

  • Elucidating Mechanisms of Drug Resistance: Research using Bay 1217389 has shed light on mechanisms of drug resistance in cancer. One study identified the spindle assembly checkpoint itself as a potential resistance mechanism to paclitaxel in pancreatic cancer cells, with Bay 1217389 enhancing paclitaxel sensitivity when SAC genes were targeted. []

  • Developing Novel Combination Therapies: Bay 1217389 has been explored in combination with other anticancer agents, particularly those targeting different stages of the cell cycle. For example, its synergy with paclitaxel has been investigated in preclinical models, showing promising results in overcoming resistance and enhancing efficacy. [, , ] Additionally, combining Bay 1217389 with BH3-mimetics, which directly target anti-apoptotic proteins, has shown potential in augmenting cell death in cancer cells. []

Clinical Research:

  • Phase I Clinical Trials: Bay 1217389 has progressed to Phase I clinical trials for evaluating its safety, tolerability, pharmacokinetics, and preliminary efficacy in patients with advanced solid tumors. [, ] While the trials identified dose-limiting toxicities primarily related to hematological effects, they also demonstrated encouraging tumor responses, particularly in combination with paclitaxel. [, ]
Future Directions
  • Overcoming Toxicity: Further research is needed to manage the hematological toxicities observed in clinical trials, potentially through dose adjustments or alternative dosing schedules. []

  • Identifying Predictive Biomarkers: Identifying biomarkers that can predict which patients are most likely to respond to Bay 1217389 treatment is crucial for optimizing its clinical application. [, ]

  • Exploring New Combination Therapies: Combining Bay 1217389 with other targeted therapies or immunotherapies holds promise for enhancing its therapeutic efficacy. []

BAY 1161909

Compound Description: BAY 1161909 is a potent and selective inhibitor of Monopolar Spindle 1 (Mps1) kinase. [] It disrupts the spindle assembly checkpoint (SAC) by inhibiting Mps1 kinase activity, leading to premature exit from mitosis and ultimately cell death. [] BAY 1161909 has shown promising anti-tumor activity in preclinical studies, particularly in combination with paclitaxel. []

Relevance: BAY 1161909 is structurally distinct from BAY 1217389 but shares the same target, Mps1 kinase. [] Both compounds exhibit potent inhibitory activity against Mps1, abrogate nocodazole-induced SAC activity, and demonstrate synergistic antitumor effects when combined with paclitaxel. [] The development of these two structurally distinct Mps1 inhibitors highlights the potential of targeting this kinase for cancer therapy.

Relevance: Studies have shown that combining BAY 1217389 with paclitaxel can enhance the efficacy of paclitaxel and potentially overcome resistance. [, ] Low doses of BAY 1217389, by inhibiting Mps1 and weakening the SAC, can reduce paclitaxel-induced mitotic arrest, allowing cells to progress through mitosis with damaged DNA and ultimately leading to increased cell death. [] This synergistic effect has been observed in various xenograft models, including those intrinsically insensitive or resistant to paclitaxel. []

CFI-402257

Compound Description: CFI-402257 is another Mps1 kinase inhibitor, also known as TTK inhibitor. [, ] Similar to BAY 1217389, CFI-402257 disrupts the SAC, leading to mitotic catastrophe and cell death. []

Relevance: Both CFI-402257 and BAY 1217389 target Mps1 (TTK) and have been investigated for their anti-cancer properties. [, ] Studies suggest that tumor cells with high BID (BH3 interacting-domain death agonist) expression are particularly sensitive to TTK inhibitors, including BAY 1217389 and CFI-402257. [] This highlights the potential use of BID as a biomarker for patient selection in clinical trials involving TTK inhibitors. []

BOS172722

Compound Description: BOS172722 is an Mps1 (TTK) inhibitor with a similar mechanism of action to BAY 1217389 and CFI-402257. [] It disrupts the spindle assembly checkpoint, leading to mitotic catastrophe and cell death. []

Relevance: Similar to CFI-402257, BOS172722 shows enhanced efficacy against tumor cells with high BID expression. [] This further supports the potential of BID as a predictive biomarker for the efficacy of Mps1 inhibitors, including BAY 1217389. []

Triazolopyridines

Compound Description: Triazolopyridines represent a chemical series that served as a starting point for developing Mps1 inhibitors. [] Initial compounds in this series displayed only moderate potency against Mps1. []

Relevance: BAY 1161909, a structurally distinct Mps1 inhibitor compared to BAY 1217389, was derived from the optimization of triazolopyridine hits. [] This highlights the exploration of different chemical scaffolds to identify potent and selective Mps1 inhibitors.

Imidazopyrazines

Compound Description: Imidazopyrazines are another chemical class that researchers explored in the search for potent Mps1 inhibitors. [] Early imidazopyrazine compounds exhibited promising potency against Mps1 but suffered from poor metabolic stability. []

Relevance: BAY 1217389 emerged as a clinical candidate from the optimization of imidazopyrazine hits. [] The successful development of BAY 1217389 demonstrates the overcoming of initial limitations of the imidazopyrazine series, leading to a clinically viable Mps1 inhibitor.

Properties

CAS Number

1554458-53-5

Product Name

BAY1217389

IUPAC Name

N-cyclopropyl-4-[6-(2,3-difluoro-4-methoxyphenoxy)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide

Molecular Formula

C27H24F5N5O3

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C27H24F5N5O3/c1-14-11-15(3-6-17(14)26(38)35-16-4-5-16)19-13-34-25-18(33-10-9-27(30,31)32)12-22(36-37(19)25)40-21-8-7-20(39-2)23(28)24(21)29/h3,6-8,11-13,16,33H,4-5,9-10H2,1-2H3,(H,35,38)

InChI Key

WNEILUNVMHVMPH-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1217389; BAY-1217389; BAY 1217389.

Canonical SMILES

CC1=C(C=CC(=C1)C2=CN=C3N2N=C(C=C3NCCC(F)(F)F)OC4=C(C(=C(C=C4)OC)F)F)C(=O)NC5CC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.